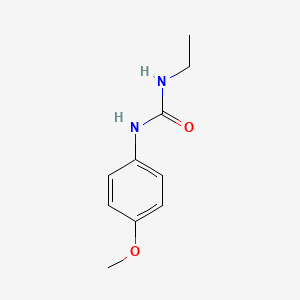

1-Ethyl-3-(4-methoxyphenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

67961-69-7 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-ethyl-3-(4-methoxyphenyl)urea |

InChI |

InChI=1S/C10H14N2O2/c1-3-11-10(13)12-8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,12,13) |

InChI Key |

CLAMVVWEAVXTGT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 3 4 Methoxyphenyl Urea

Classical Approaches in Urea (B33335) Synthesis Applied to 1-Ethyl-3-(4-methoxyphenyl)urea

Traditional methods for synthesizing ureas have been widely adapted for the preparation of this compound. These approaches often involve common intermediates and reaction types that are fundamental to organic chemistry.

Isocyanate-Amine Condensation Reactions

A prevalent and direct method for the synthesis of 1,3-disubstituted ureas is the condensation reaction between an isocyanate and a primary amine. google.com For the synthesis of this compound, this would involve the reaction of 4-methoxyphenyl (B3050149) isocyanate with ethylamine (B1201723). The nitrogen atom of the ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This reaction is typically efficient and proceeds readily, often without the need for a catalyst. However, a significant drawback of this method is the use of isocyanates, which are known to be toxic and hazardous materials. google.com

Another variation of this approach involves the reaction of an amine with potassium isocyanate in the presence of an acid. rsc.org This method provides a more practical and scalable synthesis of N-substituted ureas. rsc.org

Carbonylation Strategies for Urea Formation

Carbonylation reactions offer an alternative to the use of isocyanates. These methods introduce the carbonyl group of the urea through the use of carbon monoxide or its surrogates. One such strategy involves the direct carbonylation of amines. This process typically requires a catalyst, often a transition metal complex, and is carried out under pressure with carbon monoxide gas. While this method avoids the direct handling of isocyanates, it necessitates specialized equipment to handle the gaseous reactant and high-pressure conditions. google.com

Desulfurization of Thiourea (B124793) Precursors

The synthesis of ureas can also be accomplished through the desulfurization of a corresponding thiourea. In this approach, 1-Ethyl-3-(4-methoxyphenyl)thiourea would be synthesized first, followed by a reaction to replace the sulfur atom with an oxygen atom. The thiourea precursor can be prepared from the reaction of 4-methoxyphenyl isothiocyanate with ethylamine. Subsequently, oxidative desulfurization can be achieved using various reagents, such as mercuric oxide or hydrogen peroxide. Recently, a green chemistry approach using visible light for the oxidative desulfurization of aryl isothiocyanates and aliphatic amines has been developed. nih.gov This method offers a more environmentally friendly alternative to traditional desulfurization techniques. nih.gov

| Precursor | Reagent | Product |

| 1-Ethyl-3-(4-methoxyphenyl)thiourea | Oxidizing Agent (e.g., H₂O₂, HgO) | This compound |

Modern and Sustainable Synthetic Innovations for this compound Production

In recent years, a strong emphasis has been placed on developing greener and more sustainable synthetic methods in chemistry. This has led to innovative approaches for the synthesis of ureas, including this compound, that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Catalyst-Free and Aqueous Medium Syntheses

A significant advancement in urea synthesis is the development of catalyst-free reactions conducted in water. rsc.org This approach aligns with the principles of green chemistry by eliminating the need for organic solvents and potentially toxic catalysts. For the synthesis of this compound, this could involve the reaction of p-anisidine (B42471) (4-methoxyaniline) with a urea source in an aqueous medium. The use of water as a solvent is not only environmentally benign but can also facilitate the reaction through hydrophobic effects and hydrogen bonding. ej-chem.org Such methods often lead to high yields and simplified purification processes. rsc.org

Microwave and Ultrasound Assisted Synthetic Protocols for Urea Derivatives

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis. fccollege.ac.in These techniques can significantly accelerate reaction rates, improve yields, and enhance selectivity. unito.it

Microwave-assisted synthesis utilizes microwave energy to rapidly heat the reaction mixture. This localized and efficient heating can lead to a dramatic reduction in reaction times compared to conventional heating methods. chemrxiv.orgnih.gov For the synthesis of urea derivatives, microwave-assisted protocols often result in higher yields and cleaner reaction profiles. chemrxiv.org

Ultrasound-assisted synthesis , or sonochemistry, employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can promote chemical reactions. nih.gov Ultrasound has been shown to be effective in the synthesis of thioureas and their subsequent conversion to ureas. nih.gov

The combination of microwave and ultrasound irradiation has also been explored, demonstrating synergistic effects that can further enhance reaction efficiency. unito.it These energy-efficient techniques represent a significant step towards more sustainable manufacturing processes for compounds like this compound.

| Technique | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. chemrxiv.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, promotion of otherwise difficult reactions. nih.govnih.gov |

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound is contingent upon the careful optimization of various reaction parameters. Research into the synthesis of analogous N,N'-disubstituted ureas has provided valuable insights into enhancing reaction yields and purity. The primary route for synthesizing this compound involves the reaction of 4-methoxyaniline (p-anisidine) with an ethyl isocyanate equivalent. Key areas of optimization include the choice of solvent, the nature of the base (if required), reaction temperature, and reaction time.

A significant advancement in the synthesis of related unsymmetrical arylureas involves a phosgene- and metal-free approach utilizing 3-substituted-1,4,2-dioxazol-5-ones as in situ isocyanate precursors. researchgate.net The optimization of the synthesis of 1-(4-methoxyphenyl)-3-phenylurea, a close analog of the target compound, was achieved by reacting p-anisidine with 3-phenyl-1,4,2-dioxazol-5-one. researchgate.net These findings offer a strong basis for the optimization of this compound synthesis.

Solvent Effects:

The choice of solvent plays a critical role in the reaction's efficiency. Studies on similar urea syntheses have demonstrated that polar aprotic and protic solvents can significantly influence the reaction outcome. In the synthesis of 1-(4-methoxyphenyl)-3-phenylurea, various "green" or environmentally preferred solvents were investigated. researchgate.net Methanol (B129727) (MeOH) was identified as a highly suitable solvent, leading to nearly quantitative yields. researchgate.net Other solvents like acetonitrile (B52724) (MeCN) and Dimethyl Sulfoxide (DMSO) have also been shown to be effective for the in-situ generation of isocyanates from hydroxamic acid precursors. researchgate.net

Base Selection:

The presence and nature of a base can be crucial, particularly when using precursors that generate isocyanates in situ. For the reaction of p-anisidine with a dioxazolone precursor, a range of alkaline salts were tested as mild and effective bases. researchgate.net Carbonate and acetate (B1210297) salts such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium acetate (KOAc), and sodium acetate (NaOAc) resulted in almost quantitative yields of the corresponding urea. researchgate.net Sodium acetate was ultimately selected for further optimization due to its effectiveness and mildness. researchgate.net

Temperature and Reaction Time:

The reaction temperature and duration are interdependent parameters that must be optimized to ensure complete reaction while minimizing the formation of byproducts. For the synthesis of many phenyl urea derivatives, the reaction of an amine with an isocyanate proceeds efficiently at room temperature. nih.gov In one general procedure, the reaction mixture was stirred at room temperature until thin-layer chromatography (TLC) indicated the disappearance of the starting material. nih.gov For more complex, one-pot, multi-step syntheses, such as those involving a Staudinger-aza-Wittig reaction to generate the isocyanate in situ, elevated temperatures may be necessary. For instance, the optimization of benzyl (B1604629) isocyanate synthesis showed complete conversion in toluene (B28343) at 70°C. beilstein-journals.org A subsequent reaction with an amine to form the urea was also carried out at 70°C under microwave irradiation. beilstein-journals.org

The following interactive data table summarizes the optimization of reaction conditions for the synthesis of a closely related compound, 1-(4-methoxyphenyl)-3-phenylurea, which serves as a model for optimizing the synthesis of this compound. researchgate.net

| Entry | Solvent | Base (1 equiv.) | Temperature (°C) | Time (h) | Yield (%) of 1-(4-methoxyphenyl)-3-phenylurea |

| 1 | 2-MeTHF | K₂CO₃ | 25 | 1 | 85 |

| 2 | MeOH | K₂CO₃ | 25 | 1 | 96 |

| 3 | EtOH | K₂CO₃ | 25 | 1 | 91 |

| 4 | MeCN | K₂CO₃ | 25 | 1 | 88 |

| 5 | DMSO | K₂CO₃ | 25 | 1 | 82 |

| 6 | MeOH | Li₂CO₃ | 25 | 1 | 90 |

| 7 | MeOH | Cs₂CO₃ | 25 | 1 | >99 |

| 8 | MeOH | KHCO₃ | 25 | 1 | 65 |

| 9 | MeOH | KOAc | 25 | 1 | >99 |

| 10 | MeOH | NaOAc | 25 | 1 | >99 |

| 11 | MeOH | K₃PO₄ | 25 | 1 | 93 |

| 12 | MeOH | NaOAc | 0 | 3 | 92 |

| 13 | MeOH | NaOAc | 50 | 0.5 | >99 |

Data adapted from a study on a closely related compound. researchgate.net

Based on this data, optimal conditions for the synthesis of this compound from 4-methoxyaniline and an appropriate ethyl isocyanate precursor would likely involve using methanol or ethanol (B145695) as the solvent in the presence of a mild base like sodium acetate or potassium carbonate at room temperature to 50°C. These conditions are expected to provide high yields and purity of the final product.

Alternative synthetic strategies, such as the catalyst-free reaction of amines with potassium isocyanate in water, have also been developed for N-substituted ureas. rsc.org This method offers a simple, mild, and efficient route, often resulting in good to excellent yields with high purity, avoiding the need for silica (B1680970) gel purification. rsc.org The optimization of such a system for this compound would involve adjusting the concentration of reactants and the pH of the aqueous medium.

Ultimately, the enhancement of the yield for this compound synthesis is achieved through a systematic evaluation of solvents, catalysts or bases, temperature, and reaction time to find the most efficient and selective conditions for the chosen synthetic pathway.

Reaction Mechanisms and Mechanistic Investigations of 1 Ethyl 3 4 Methoxyphenyl Urea Formation

Proposed Mechanistic Pathways (e.g., Nucleophilic Addition, Condensation)

The most prevalent and direct method for synthesizing unsymmetrical ureas like 1-Ethyl-3-(4-methoxyphenyl)urea is through the nucleophilic addition of an amine to an isocyanate. commonorganicchemistry.comwikipedia.org This pathway offers high efficiency and selectivity. Two primary variations of this approach exist for the target compound:

Pathway A: The reaction of ethylamine (B1201723) with 4-methoxyphenyl (B3050149) isocyanate.

Pathway B: The reaction of 4-methoxyaniline (p-anisidine) with ethyl isocyanate.

In both scenarios, the mechanism involves the lone pair of electrons on the nitrogen atom of the amine nucleophilically attacking the electrophilic carbonyl carbon of the isocyanate group. This is the key bond-forming step. The reaction is typically conducted in a suitable inert solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) and often proceeds readily at room temperature without the need for a base. commonorganicchemistry.com

Alternative, though less direct, mechanistic pathways for urea (B33335) synthesis include:

Condensation with Phosgene (B1210022) Equivalents: A traditional method involves the use of phosgene (COCl₂) or its safer, solid equivalent, triphosgene (B27547). commonorganicchemistry.comnih.gov In this process, one of the amines (e.g., 4-methoxyaniline) is first reacted with triphosgene to form an intermediate carbamoyl (B1232498) chloride or, more commonly, the corresponding isocyanate in situ. This reactive intermediate then reacts with the second amine (ethylamine) via nucleophilic addition to yield the final urea product. nih.gov Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of symmetrical urea byproducts.

Rearrangement Reactions: Isocyanate intermediates can also be generated in situ through rearrangement reactions such as the Curtius, Hofmann, or Lossen rearrangements. commonorganicchemistry.comorganic-chemistry.org For instance, a carboxylic acid derivative, such as 4-methoxybenzoyl azide, could undergo a Curtius rearrangement upon heating to yield 4-methoxyphenyl isocyanate, which can then be trapped by ethylamine to form the desired urea. commonorganicchemistry.com

While condensation reactions are fundamental to some complex syntheses involving urea, such as the Biginelli reaction for producing dihydropyrimidinones, the direct formation of a simple disubstituted urea like this compound is best described by the nucleophilic addition mechanism. nih.govnih.gov

Table 1: Comparison of Primary Mechanistic Pathways for this compound Formation

| Mechanistic Pathway | Key Reactants | Key Features |

| Nucleophilic Addition | Amine + Isocyanate (e.g., Ethylamine + 4-methoxyphenyl isocyanate) | Highly efficient, direct, and the most common method. commonorganicchemistry.comwikipedia.org |

| Condensation | Amine + Phosgene Equivalent (e.g., 4-methoxyaniline + Triphosgene, then Ethylamine) | Involves formation of a reactive intermediate; requires careful control to avoid symmetrical byproducts. commonorganicchemistry.comnih.gov |

| Rearrangement | Carboxylic Acid Derivative (via Curtius, Hofmann, or Lossen) + Amine | Generates the isocyanate intermediate in situ from a non-amine precursor. organic-chemistry.org |

Role of Intermediates in Reaction Progression

The progression of the reaction to form this compound is dictated by the generation and reaction of key intermediates.

Isocyanate Intermediate: In the most common synthetic routes, the isocyanate (either ethyl isocyanate or 4-methoxyphenyl isocyanate) is the central intermediate. nih.gov It can be a starting material itself or be generated in situ. The high electrophilicity of the central carbon atom in the -N=C=O group makes it highly susceptible to nucleophilic attack by an amine. Methods involving phosgene or rearrangements are specifically designed to generate this crucial isocyanate intermediate. organic-chemistry.orgrsc.org

Zwitterionic Intermediate: During the nucleophilic addition of the amine to the isocyanate, a transient, unstable zwitterionic intermediate is formed. In this step, the amine's nitrogen attacks the isocyanate's carbonyl carbon, and the carbonyl pi-electrons shift to the oxygen, creating an oxyanion. Simultaneously, the attacking nitrogen bears a positive formal charge.

Proton Transfer: The reaction concludes with a rapid intramolecular or solvent-mediated proton transfer from the positively charged nitrogen to the negatively charged nitrogen of the original isocyanate group. This neutralizes the charges and results in the stable urea linkage.

Nucleophilic Attack: R¹-NH₂ + R²-N=C=O → [R¹-NH₂⁺-C(=O)-N⁻-R²]

Proton Transfer: [R¹-NH₂⁺-C(=O)-N⁻-R²] → R¹-NH-C(=O)-NH-R²

In pathways utilizing phosgene equivalents, the carbamoyl chloride (e.g., 4-methoxyphenylcarbamoyl chloride) can be another significant intermediate. This species is also highly reactive towards nucleophilic substitution by a second amine molecule to form the final urea.

Stereochemical Aspects of Urea Bond Formation

The stereochemistry of the urea functional group is a critical aspect of its structure and interactions. The central urea moiety, C-N-C(O)-N-C, exhibits specific conformational preferences due to its electronic properties.

Planarity and Bond Character: The urea molecule is generally planar. wikipedia.org This planarity arises from the delocalization of the nitrogen lone pairs into the carbonyl π-system, giving the C-N bonds significant double bond character. This resonance restricts rotation around the C-N bonds, leading to distinct geometric isomers.

Conformational Isomers (cis/trans): For N,N'-disubstituted ureas like this compound, the substituents on the nitrogen atoms can adopt different orientations relative to the carbonyl group. The hydrogen atoms on the nitrogens can be cis or trans to the carbonyl oxygen. In the solid state, N,N'-disubstituted ureas typically adopt a trans-trans conformation, which allows for the formation of robust intermolecular hydrogen bonding networks, often seen in the crystal structures of compounds like N,N'-diphenylurea. wikipedia.orgnih.gov

Influence of Substituents: The nature of the substituents (ethyl and 4-methoxyphenyl) influences the electronic distribution and steric environment around the urea bond. While the fundamental planarity is maintained, bulky substituents can cause minor deviations. The presence of two N-H protons in this compound allows it to act as both a hydrogen bond donor and acceptor, a key feature in its potential molecular interactions. Studies on related molecules have shown that N-methylation can force a switch from a transoid to a cis conformation, highlighting the tunability of urea stereochemistry. nih.gov

Table 2: Stereochemical Properties of the Urea Functional Group

| Property | Description | Relevance to this compound |

| Planarity | The O=C-N₂ core is typically planar due to sp² hybridization and resonance. wikipedia.org | The central urea unit is expected to be planar, influencing molecular packing. |

| C-N Bond | Possesses significant double bond character, leading to restricted rotation. | Rotation around the C-N bonds is hindered, leading to defined conformers. |

| Conformation | Can exist in cis or trans forms with respect to the N-H bonds and the C=O group. The trans-trans form is often favored in solids. nih.gov | Likely adopts a trans-trans conformation to maximize hydrogen bonding. |

| Hydrogen Bonding | The two N-H groups act as hydrogen bond donors, and the carbonyl oxygen acts as an acceptor. | Capable of forming strong intermolecular hydrogen bonds, influencing its physical properties. |

Advanced Spectroscopic and Diffraction Based Characterization of 1 Ethyl 3 4 Methoxyphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the detailed structural confirmation of 1-Ethyl-3-(4-methoxyphenyl)urea in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons present. The ethyl group protons appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern indicative of their spin-spin coupling. The protons of the methoxy (B1213986) group (OCH₃) typically present as a sharp singlet. The aromatic protons on the phenyl ring exhibit signals in the downfield region, with their multiplicity and coupling constants dependent on their substitution pattern. The N-H protons of the urea (B33335) linkage give rise to distinct signals that can sometimes be broad and are sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the urea group is characteristically found at a low field (high chemical shift). The aromatic carbons show a series of signals in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy group. The carbons of the ethyl and methoxy groups appear at higher fields (lower chemical shifts).

The following table summarizes typical chemical shift ranges observed for this compound and related structures. rsc.orgmdpi.commdpi.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Analogous Structures

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | Triplet | ~15 |

| Ethyl -CH₂- | Quartet | ~35-40 |

| Methoxy -OCH₃ | Singlet | ~55 |

| Aromatic C-H | Multiplet | ~114-130 |

| Aromatic C-O | ~155 | |

| Aromatic C-N | ~132 | |

| Urea N-H | Singlet/Broad | Not Applicable |

| Urea C=O | Not Applicable | ~155 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the this compound molecule. rsc.orgmdpi.com These methods provide a molecular fingerprint based on the characteristic frequencies at which different bonds vibrate.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the stretching and bending vibrations of the molecule's functional groups. Key absorptions include:

N-H Stretching: Typically observed in the region of 3300-3400 cm⁻¹, often appearing as one or two distinct bands for the two N-H groups in the urea moiety.

C=O Stretching: A very strong and sharp absorption band is characteristic of the urea carbonyl group, usually found in the range of 1630-1680 cm⁻¹. rsc.org

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Vibrations for the ethyl group are found just below 3000 cm⁻¹.

C-N Stretching: These absorptions are typically seen in the 1200-1400 cm⁻¹ region.

C-O Stretching: The ether linkage of the methoxy group gives rise to a strong band, often around 1240 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipole changes lead to intense IR bands, strong changes in polarizability result in intense Raman signals. For this compound, the symmetric vibrations of the aromatic ring are often prominent in the Raman spectrum.

The following table presents a summary of the principal vibrational modes and their expected frequency ranges. rsc.orgmdpi.comrsc.org

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3400 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=O Stretch (Urea) | 1630-1680 |

| Aromatic C=C Stretch | 1500-1600 |

| N-H Bend | 1550-1650 |

| C-N Stretch | 1200-1400 |

| C-O Stretch (Ether) | 1200-1275 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its fragmentation pathways under ionization. rsc.org This information is crucial for confirming the compound's identity and for structural elucidation.

The mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the intact molecule. The high-resolution mass spectrum provides the exact mass, allowing for the determination of the molecular formula. mdpi.com

Common fragmentation patterns for ureas involve cleavage of the bonds adjacent to the carbonyl group. For this compound, characteristic fragments would likely arise from:

Cleavage of the ethyl group.

Cleavage of the bond between the carbonyl carbon and the nitrogen atom attached to the phenyl ring.

Fragmentation of the methoxyphenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. rsc.org The presence of the aromatic ring and the urea chromophore gives rise to characteristic absorption bands in the UV region.

The spectrum is expected to show absorptions corresponding to π → π* transitions within the phenyl ring. The position and intensity of these bands can be influenced by the methoxy and urea substituents. Typically, substituted benzenes exhibit two main absorption bands. mdpi.com The electronic transitions provide insight into the conjugated system of the molecule.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure of this compound in the solid state, as well as the arrangement of molecules within the crystal lattice. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles.

The crystal structure reveals the planarity of the urea group and the phenyl ring. It also elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The N-H groups of the urea moiety are potent hydrogen bond donors, and the carbonyl oxygen is a hydrogen bond acceptor. These interactions play a significant role in the formation of the supramolecular architecture. For a related compound, 1,1-dimethyl-3-(4-methoxyphenyl)urea, the crystal structure has been reported as monoclinic. researchgate.net

Computational and Theoretical Studies on 1 Ethyl 3 4 Methoxyphenyl Urea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental in understanding the electronic characteristics of 1-Ethyl-3-(4-methoxyphenyl)urea. Density Functional Theory (DFT) is a widely used method to predict molecular geometries and energies. For similar urea (B33335) derivatives, DFT calculations, often using basis sets like 6-311G(d,p), have been employed to optimize molecular structures and perform vibrational analysis. dergipark.org.tropenaccesspub.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and polarizability, while a larger gap indicates greater stability. nih.gov For related compounds, the HOMO-LUMO gap has been calculated to understand charge transfer interactions within the molecule. nih.govphyschemres.org

The distribution of HOMO and LUMO orbitals reveals the electron-donating and electron-accepting regions of the molecule, respectively. nih.gov In many organic molecules, the HOMO is often located on electron-rich moieties, while the LUMO is centered on electron-deficient parts. This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net

| Property | Method | Value | Significance |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP | - | Electron-donating ability |

| LUMO Energy | DFT/B3LYP | - | Electron-accepting ability |

| HOMO-LUMO Gap | DFT/B3LYP | - | Chemical reactivity and stability |

| Dipole Moment | DFT/B3LYP | - | Polarity and intermolecular interactions |

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is a significant determinant of its physical and biological properties. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For substituted urea derivatives, rotations around the C-N bonds are of particular interest. scilit.com

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a molecule as a function of its geometry. scilit.com By systematically varying key dihedral angles and calculating the corresponding energies, a PES map can be generated. This map reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them.

For analogous molecules like ethylurea and phenylurea, studies have shown the existence of different isomers (e.g., cis and trans) with distinct geometries (syn and anti). scilit.com The rotational barriers around the C-N bonds in alkylureas are typically in the range of 8.6–9.4 kcal/mol. scilit.com Such analyses for this compound would elucidate its preferred three-dimensional structure and the energetic cost of conformational changes.

| Compound | Rotational Barrier (C-N bond) | Most Stable Conformation |

|---|---|---|

| Ethylurea | ~6.2 kcal/mol scilit.com | anti scilit.com |

| Phenylurea | ~2.4 kcal/mol scilit.com | trans, syn scilit.com |

| This compound | - | - |

Theoretical Prediction of Molecular Interactions and Supramolecular Assemblies

The urea functional group is well-known for its ability to form strong hydrogen bonds, which play a crucial role in directing molecular interactions and the formation of larger, ordered structures known as supramolecular assemblies. nih.govnih.govresearchgate.net In this compound, the N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor.

Theoretical methods can predict the nature and strength of these interactions. For instance, in the crystal structure of related urea compounds, molecules are often linked by N-H···O hydrogen bonds, forming chains or more complex networks. nih.gov These interactions are fundamental to the self-assembly process that can lead to the formation of gels or other soft materials. researchgate.net

The study of supramolecular gelation mechanisms for urea derivatives has shown that molecules can self-assemble into one-dimensional fibers through non-covalent interactions. nih.govresearchgate.net Computational models can simulate these processes, providing insights into the initial nucleation events and subsequent fiber growth. nih.govresearchgate.net

Crystal Structure Prediction (CSP) and Lattice Energy Minimization

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in materials science. Crystal Structure Prediction (CSP) methods aim to identify the most stable packing arrangements of molecules in a crystal lattice. This is typically achieved by generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.

Lattice energy is the energy released when isolated molecules come together to form a crystal. researchgate.netutm.my Its calculation is crucial for assessing the stability of a predicted crystal structure. researchgate.net A combination of periodic DFT and other high-level methods can be used to accurately evaluate lattice energies, taking into account both electrostatic and dispersion interactions. nih.gov For urea, the experimental lattice energy is a benchmark for theoretical methods, and accurate calculations often require accounting for intermolecular dispersion forces. nih.gov

Synthesis and Characterization of Structural Analogues and Derivatives of 1 Ethyl 3 4 Methoxyphenyl Urea

Modifications on the N-Alkyl Moiety

The synthesis of analogues with varied N-alkyl groups is a common strategy to modulate physicochemical properties. This can be achieved through standard synthetic routes, often involving the reaction of 4-methoxyphenyl (B3050149) isocyanate with a range of primary or secondary amines (e.g., methylamine, propylamine, diethylamine) or by reacting 4-methoxyaniline with the corresponding alkyl isocyanates. A general approach for preparing N,N-disubstituted urea (B33335) derivatives involves the reaction of a p-substituted aniline (B41778) with an appropriate carbamate. clockss.org These modifications can impact a compound's lipophilicity, solubility, and its ability to interact with biological targets.

| Original Moiety | Modification Examples | Potential Impact |

| N-Ethyl | N-Methyl | Altered steric bulk and basicity |

| N-Propyl, N-Butyl | Increased lipophilicity | |

| N-Cyclohexyl | Introduction of a bulky, non-aromatic group google.com | |

| N,N-Diethyl | Shift in conformational preference nih.gov |

This table illustrates potential modifications to the N-Alkyl moiety and their likely impact on the compound's properties.

Substituent Effects and Analogues of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group is a critical component for tuning the electronic properties of the urea scaffold. The methoxy (B1213986) group (-OCH3) at the para position exerts a dual electronic effect: it is electron-donating through resonance (a +M effect) by delocalizing its lone pair of electrons into the aromatic ring, and simultaneously electron-withdrawing through induction (a -I effect) due to the high electronegativity of the oxygen atom. stackexchange.com In the para position, the resonance effect typically dominates, increasing the electron density of the phenyl ring. stackexchange.com This electronic influence is significant, as studies on other heterocyclic hybrids have shown that a methoxy group at the para-position of an aromatic ring can lead to outstanding inhibitory activity compared to other derivatives. researchgate.net

Systematic modification of the 4-methoxyphenyl ring by introducing different substituents allows for a detailed exploration of structure-activity relationships (SAR). The synthesis of these analogues can be achieved by reacting appropriately substituted anilines with ethyl isocyanate. For example, a general method for producing unsymmetrical aryl ureas involves the reaction of a dioxazolone (as an isocyanate surrogate) with a substituted amine in the presence of a base like sodium acetate (B1210297) in methanol (B129727). tandfonline.com

Research on related diaryl urea series has demonstrated the profound impact of these substituents. In one study on formyl peptide receptor 2 (FPR2) agonists, replacing a para-chloro substituent with a methyl ether led to a weakly active compound. nih.gov However, switching to a more electronegative trifluoromethyl ether group restored potency, highlighting the importance of electron-withdrawing groups on the phenyl ring for activity in that specific series. nih.gov Further studies on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives also underscore that substituents on the aryl ring have a significant effect on biological activity. nih.gov

| Position | Substituent | Electronic Effect | Observed Impact (in related series) | Reference |

| para | -OCH₃ (Methoxy) | Electron Donating (Resonance) | Potent inhibitory activity | researchgate.net |

| para | -Cl (Chloro) | Electron Withdrawing | Potent activity, serves as a benchmark | nih.gov |

| para | -OCH₂CF₃ | Electron Withdrawing | Regained potency compared to -OCH₃ | nih.govnih.gov |

| para | -NO₂ (Nitro) | Strongly Electron Withdrawing | Often used to probe electronic requirements | wikipedia.org |

| ortho | -F (Fluoro) | Electron Withdrawing | Important for potency | nih.gov |

This table summarizes the electronic effects of various substituents on the phenyl ring and their observed impact on activity in structurally related urea compounds.

Incorporation of Heterocyclic Systems within the Urea Framework

A prominent strategy in modern medicinal chemistry is the replacement of aromatic rings, such as the phenyl group, with heterocyclic systems. acs.org This approach, known as bioisosteric replacement, is employed to enhance a molecule's pharmacological profile by improving metabolic stability, increasing water solubility, and reducing potential off-target effects like cytochrome P450 inhibition. acs.orgcambridgemedchemconsulting.com

The 4-methoxyphenyl moiety of 1-ethyl-3-(4-methoxyphenyl)urea can be replaced with a variety of 5- and 6-membered heterocycles. Common replacements include pyridine (B92270), pyridazine, pyrimidine, thiophene, furan, thiazole (B1198619), and pyrazole. cambridgemedchemconsulting.comnih.gov The introduction of heteroatoms like nitrogen increases the ring's polarity and reduces its electron density, making it less susceptible to oxidative metabolism. cambridgemedchemconsulting.com

The synthesis of these heterocyclic urea derivatives often follows convergent routes. For instance, heterocyclic ureas can be synthesized from the reaction of heterocyclic amines with isocyanates or their equivalents. clockss.org In a study on FPR2 agonists, several five-membered heterocyclic urea isosteres were synthesized and evaluated. nih.gov The results showed that an oxadiazole analogue and an isoxazole (B147169) analogue were both potent agonists, demonstrating that heterocycles could successfully replace the phenylurea core. nih.gov The arrangement and type of heteroatoms within the ring are crucial; a nearly 200-fold difference in potency was observed between isoxazole isomers, underscoring the distinct electronic effects of heteroatom placement. nih.gov Other examples include the synthesis of pyrazolyl-ureas and derivatives containing thiazole or pyridine moieties, which have shown a wide spectrum of biological activities. nih.govnih.govresearchgate.net

| Phenyl Ring Replacement | Rationale / Advantage | Example Synthesis Route | Reference |

| Pyridine | Improved metabolic stability, reduced CYP inhibition | Reaction of an aminopyridine with an isocyanate | cambridgemedchemconsulting.com |

| Oxadiazole | Potent bioisostere, favorable pharmaceutical properties | Coupling of an acid intermediate with subsequent dehydration | nih.gov |

| Isoxazole | Potent bioisostere, heteroatom placement is critical for activity | Reaction of an amine with a substituted isoxazole intermediate | nih.gov |

| Thiazole | Known pharmacophore in biologically active compounds | Condensation reactions involving aminothiazole derivatives | nih.govresearchgate.net |

| Pyrazole | Privileged scaffold in medicinal chemistry | Reaction of an aminopyrazole with an isocyanate | nih.gov |

This table provides examples of heterocyclic systems used as bioisosteric replacements for the phenyl ring in urea-based scaffolds.

Design Principles for Structural Diversification of the Urea Scaffold

The structural diversification of the urea scaffold is a key process in lead optimization, aimed at discovering novel compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov A central strategy employed for this purpose is "scaffold hopping," which involves replacing the core structure of a molecule with a structurally different one while preserving its biological activity. nih.govrsc.orgbhsai.org This technique allows medicinal chemists to navigate away from problematic structural motifs or explore new intellectual property space. nih.gov

The design of diverse urea-based libraries is guided by several key principles. A primary consideration is the preservation of essential binding interactions. The urea functionality itself is a critical pharmacophore, capable of acting as both a hydrogen bond donor (via the two N-H groups) and acceptor (via the carbonyl oxygen). nih.gov In many protein-ligand interactions, such as with protein kinases, the urea moiety forms strong hydrogen bonds with key amino acid residues in the binding pocket. nih.govnih.gov Therefore, any diversification strategy must maintain this crucial interaction network.

The aromatic or heterocyclic moieties flanking the urea core are designed to fit into specific, often hydrophobic, pockets of the target protein. nih.gov The diversification of these groups, as discussed in the previous sections, aims to optimize these interactions while improving drug-like properties. Another design principle involves intentionally breaking the molecular symmetry or planarity of the urea derivative. nih.gov This can disrupt crystal packing energy, leading to enhanced water solubility. nih.gov

The development of the anticancer drug Sorafenib serves as a classic example of these principles in action. The discovery process involved extensive lead optimization where both a heterocyclic moiety and a distal pyridine ring were modified to achieve a potent multikinase inhibitor. frontiersin.org These studies confirmed the vital role of the urea group in kinase inhibition and demonstrated how systematic structural diversification can lead to a successful therapeutic agent. frontiersin.org

Applications of 1 Ethyl 3 4 Methoxyphenyl Urea and Its Derivatives in Advanced Chemical Synthesis and Materials Science

Role as Key Synthetic Intermediates and Building Blocks in Organic Synthesis

1-Ethyl-3-(4-methoxyphenyl)urea and its related urea (B33335) derivatives are valuable compounds in the field of organic synthesis, serving as versatile intermediates and building blocks for the construction of more complex molecules. The inherent reactivity of the urea functional group, coupled with the electronic properties imparted by the ethyl and methoxyphenyl substituents, allows for a range of chemical transformations.

Urea derivatives, in general, are recognized for their utility as building blocks in the synthesis of a variety of organic compounds. ontosight.ai The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group) in the urea moiety facilitates its involvement in numerous reactions and allows for the formation of stable supramolecular structures. tue.nl Specifically, aromatic ureas can be readily modified, expanding their synthetic utility. researchgate.net

The structural framework of this compound provides a scaffold that can be elaborated upon to create diverse molecular architectures. For instance, the methoxyphenyl group can influence the reactivity of the aromatic ring, making it amenable to electrophilic substitution reactions. Similarly, the ethyl group can be modified or can influence the steric environment around the urea functionality.

Table 1: Examples of Related Urea Derivatives in Synthesis

| Compound Name | Role in Synthesis |

| 1,1-dimethyl-3-(4-methoxyphenyl)urea | Starting material for the synthesis of more complex ureas. researchgate.net |

| 1,3-Bis(4-methoxyphenyl)urea | Building block for constructing larger molecular frameworks. oakwoodchemical.com |

| 1-(4-chlorophenyl)-3-(4-methoxyphenyl)urea | Intermediate in the synthesis of substituted diaryl ureas. sigmaaldrich.com |

| 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)urea | Used in the synthesis of biologically active compounds. nih.gov |

Participation in Multi-Component Reactions and Complex Molecule Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Urea and its derivatives are frequently employed as key components in various MCRs due to their ability to react with a wide range of functional groups.

While specific examples detailing the participation of this compound in MCRs are not extensively documented in the provided search results, the general reactivity of ureas in such reactions is well-established. For example, the Biginelli reaction, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to produce dihydropyrimidinones. beilstein-journals.org This highlights the potential for ureas to act as crucial building blocks in the rapid assembly of complex heterocyclic structures.

The application of MCRs is a powerful tool in the synthesis of active pharmaceutical ingredients (APIs). nih.govresearchgate.net Various MCRs, such as the Ugi, Passerini, and Bucherer–Bergs reactions, utilize different combinations of starting materials to generate a high degree of molecular diversity. nih.govresearchgate.net The isocyanide-based MCRs are particularly noteworthy for their broad applicability in API synthesis. nih.gov

The construction of complex molecules, such as ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, demonstrates the integration of substituted phenylurea-like moieties into intricate heterocyclic systems. nih.govbldpharm.com This underscores the potential for compounds like this compound to serve as precursors or key fragments in the synthesis of structurally elaborate and potentially biologically active molecules.

Table 2: Examples of Multi-Component Reactions Involving Ureas/Thioureas

| Reaction Name | Reactants | Product Class |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones beilstein-journals.org |

| Three-component reaction | Aldehyde, Electron-deficient alkyne, Urea/Thiourea | 3,4-Dihydropyrimidinones and thiones beilstein-journals.org |

Exploration in Supramolecular Chemistry and Gelator Development

The urea functional group is a powerful motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This enables urea-containing molecules to self-assemble into well-defined, one-dimensional hydrogen-bonded arrays, which can further organize into higher-order structures. tue.nlresearchgate.net

This capacity for self-assembly has led to the use of urea derivatives as low molecular weight gelators. These molecules can immobilize solvent molecules within a three-dimensional network formed by their self-assembled fibrillar structures, resulting in the formation of a gel. rsc.org The properties of these supramolecular gels can be tuned by modifying the structure of the urea-based gelator, offering a pathway to "smart" materials that respond to external stimuli. tue.nlrsc.org

While the specific application of this compound as a gelator is not explicitly detailed, the principles of urea-based supramolecular chemistry suggest its potential in this area. rsc.org The interplay of the ethyl and methoxyphenyl groups would influence the packing and stability of the self-assembled structures, thereby affecting its gelation ability. The study of diarylureas in self-assembly and supramolecular chemistry is an active area of research, with applications in building a wide range of supramolecular structures. researchgate.net

Precursors for the Synthesis of Other Functional Organic Compounds

This compound can serve as a precursor for the synthesis of a variety of other functional organic compounds. The urea moiety itself can undergo various chemical transformations. For instance, it can be hydrolyzed to its constituent amines or can be used to generate isocyanates under certain conditions.

The aromatic ring of the 4-methoxyphenyl (B3050149) group can be subjected to further functionalization. The methoxy (B1213986) group is an activating group and directs electrophilic substitution to the ortho and para positions. This allows for the introduction of additional functional groups, leading to a diverse range of derivatives.

Furthermore, urea derivatives can be used in the synthesis of other heterocyclic compounds. For example, 4-arylsemicarbazides, which are structurally related to ureas, can be prepared from the corresponding isocyanates and hydrazine. chemicalbook.com These semicarbazides can then be cyclized to form various heterocyclic systems. The synthesis of compounds like (E)-ethyl 3-(4-methoxyphenyl)acrylate and ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, while not directly starting from this compound, illustrates how the 4-methoxyphenyl moiety is a common structural element in a variety of functional organic compounds. bldpharm.combldpharm.com

Future Research Directions and Emerging Trends

Development of Novel and Eco-Friendly Synthetic Methodologies

The synthesis of ureas has traditionally relied on methods that can involve hazardous reagents, such as phosgene (B1210022) and its derivatives. researchgate.net While effective, the toxicity and environmental concerns associated with these materials have spurred significant research into safer and more sustainable alternatives. Emerging trends in synthetic chemistry are focused on green principles, emphasizing atom economy, the use of non-toxic reagents, and the reduction of waste.

A significant advancement is the development of phosgene-free synthetic routes. One such approach involves the catalyzed reductive carbonylation of nitroaromatics. researchgate.net Another prominent eco-friendly method is the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water. rsc.org This method is particularly noteworthy as it often requires no organic co-solvent, proceeds under mild conditions, and can produce high-purity products in excellent yields through simple filtration, avoiding the need for silica (B1680970) gel chromatography. rsc.org The scalability of this aqueous method makes it attractive for industrial applications. rsc.org

Other innovative strategies include the use of safer phosgene substitutes like triphosgene (B27547) or 1,1'-carbonyldiimidazole, which can facilitate the reaction between amines to form urea (B33335) linkages under milder conditions. mdpi.com The development of catalyst-free systems and one-pot procedures, where multiple reaction steps are carried out in the same vessel, further contributes to the efficiency and environmental friendliness of urea synthesis. rsc.orgresearchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Urea Derivatives

| Methodology | Key Reagents/Conditions | Primary Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Amine, Potassium Isocyanate, Water | Eco-friendly (no organic solvent), high purity, simple work-up, scalable, catalyst-free. | rsc.org |

| Phosgene-Free Carbonylation | Nitroaromatic, Carbon Monoxide, Catalyst (e.g., Palladium-based) | Avoids highly toxic phosgene, utilizes alternative starting materials. | researchgate.net |

| Phosgene Substitute Reactions | Amine, Triphosgene or 1,1'-Carbonyldiimidazole (CDI) | Safer than phosgene, efficient for generating isocyanate intermediates in situ. | mdpi.com |

| One-Pot Multi-Component Reactions | Varies (e.g., amine, isocyanate/isothiocyanate) | Increased efficiency, reduced waste and purification steps. | researchgate.net |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry has become an indispensable tool for modern chemical research, offering profound insights that complement and guide experimental work. For compounds like 1-Ethyl-3-(4-methoxyphenyl)urea, advanced computational modeling is paving the way for a more complete understanding of reaction mechanisms and allowing for the accurate prediction of molecular properties.

Techniques such as Density Functional Theory (DFT) are widely used to perform quantum-mechanical calculations. mdpi.com These models can optimize the three-dimensional geometry of a molecule, predict its structural parameters (bond lengths and angles), and calculate spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results for validation. mdpi.com

Furthermore, computational studies are crucial for elucidating complex reaction pathways. For instance, Molecular Electron Density Theory (MEDT) can be employed to investigate the molecular mechanism of reactions, helping to determine whether a reaction proceeds through a concerted or stepwise pathway and identifying key transition states and intermediates. nih.gov This level of mechanistic detail is often difficult to obtain through experimental means alone. The ability to model intermolecular interactions, such as hydrogen bonding, using methods like Hirshfeld surface analysis, provides further understanding of the compound's behavior in the solid state. researchgate.net These predictive capabilities accelerate the design of new molecules with desired electronic and chemical properties. mdpi.comchemcomp.com

Table 2: Applications of Computational Modeling in Urea Research

| Computational Method | Application | Type of Insight Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Property Prediction | Optimized molecular geometry, bond parameters, theoretical NMR and IR spectra, electronic properties. | mdpi.com |

| Molecular Electron Density Theory (MEDT) | Mechanistic Understanding | Elucidation of reaction pathways, identification of intermediates and transition states, ruling out alternative mechanisms. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic Properties | Calculation of UV-visible absorption spectra and other electronic transition properties. | researchgate.net |

| QSAR and Molecular Docking | Drug Design | Prediction of biological activity based on structure, modeling of interactions with biological targets (e.g., enzymes, receptors). | chemcomp.comnih.gov |

Exploration of Novel Architectures and Functional Materials Based on the this compound Scaffold

The this compound structure serves as a valuable scaffold or building block for the construction of more complex molecules and functional materials. The urea moiety's ability to form strong and directional hydrogen bonds makes it a reliable linker in supramolecular chemistry and materials science.

One major area of exploration is the incorporation of the urea scaffold into larger, multifunctional molecules with potential therapeutic applications. nih.gov Researchers are designing and synthesizing novel diaryl ureas by connecting the core structure to other heterocyclic systems, such as quinoxalinones or triazines, to create compounds for evaluation as anticancer, antibacterial, or anti-HIV agents. nih.govscielo.br This modular approach allows for systematic modification of different parts of the molecule to optimize biological activity. nih.gov

Beyond discrete molecules, the urea linkage is fundamental to the synthesis of polyureas, a class of polymers with significant commercial and biomedical importance. ontosight.aiwestlake.edu.cn Urea derivatives can act as monomers in polymerization reactions, leading to materials with specific, tunable properties. ontosight.ai In the field of biomaterials, polyurethanes and polyureas are being developed for a wide array of applications, including drug delivery systems, scaffolds for tissue engineering, and coatings for medical devices. westlake.edu.cn The ability to incorporate different functional groups into the polymer backbone allows for the creation of advanced materials, such as protein-resistant or biodegradable polymers. westlake.edu.cn

Table 3: Emerging Applications of the Urea Scaffold

| Architectural Approach | Description | Potential Applications | Reference |

|---|---|---|---|

| Complex Heterocyclic Derivatives | Integrating the urea scaffold with other ring systems like quinoxalinones or triazines. | Development of novel therapeutic agents (e.g., anticancer, antibacterial). | nih.govscielo.br |

| Polymer Synthesis (Polyureas) | Using urea derivatives as monomers for polyaddition reactions. | Creation of functional polymers for biomaterials, coatings, and advanced textiles. | ontosight.aiwestlake.edu.cn |

| Bioconjugation | Using urea chemistry to link molecules to proteins or DNA. | Development of bioconjugates for diagnostics and targeted therapies. | westlake.edu.cn |

| Supramolecular Assemblies | Utilizing the hydrogen-bonding capabilities of the urea group to form ordered, non-covalent structures. | Sensors, molecular machines, and self-healing materials. | researchgate.net |

Q & A

Q. What synthetic methodologies are optimal for preparing 1-Ethyl-3-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?

The compound is typically synthesized via urea-forming reactions, such as the coupling of ethyl isocyanate with 4-methoxyaniline. Key conditions include using polar aprotic solvents (e.g., dichloromethane or ethanol) under anhydrous, inert atmospheres at controlled temperatures (40–60°C) . Yield optimization involves stoichiometric balancing, catalyst screening (e.g., triethylamine), and reaction monitoring via TLC or HPLC. Post-synthesis purification often employs recrystallization from ethanol or column chromatography.

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. Refinement using SHELXL (e.g., SHELX-76) ensures accuracy .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl and methoxyphenyl groups).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How do researchers handle crystallographic data refinement for this compound?

SHELX programs (e.g., SHELXL) are widely used for structure refinement. Key steps include:

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Kinase inhibition assays : Measure IC values using fluorescence-based ADP-Glo™ assays (e.g., LIMK1 inhibition studies as in BMS4 derivatives) .

- Antimicrobial testing : Broth microdilution for MIC determination against bacterial/fungal strains .

- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index.

Q. How is acute toxicity evaluated for this compound?

- OECD Guideline 423 : Acute oral toxicity testing in rodents, monitoring mortality, and histopathology.

- GHS classification : Based on LD data (e.g., skin irritation, mutagenicity per IARC/ACGIH protocols) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Systematic substituent variation : Replace methoxy/ethyl groups with halogen, alkyl, or heterocyclic moieties .

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical binding motifs.

- In silico ADMET prediction : SwissADME or pkCSM for solubility, bioavailability, and toxicity profiling.

Q. What methodologies analyze ring puckering in the crystal structure?

Cremer-Pople puckering parameters quantify non-planar distortions in aromatic rings. For six-membered rings:

Q. How can polymorphism impact pharmacological properties, and how is it investigated?

Q. What in vitro models assess metabolic stability?

- Liver microsomal assays : Incubate with human/rat microsomes, monitor parent compound depletion via LC-MS.

- CYP450 inhibition screening : Fluorescent probes (e.g., Vivid® CYP450 kits) to identify enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.